Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate
Description
Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate is a malonate-derived compound featuring a substituted methylidene group at the C2 position. The structure includes a trichloroethylidene moiety (-CCl₃) and an amino group (-NH₂) attached to the methylidene carbon. This combination of electron-withdrawing (trichloro) and electron-donating (amino) groups creates a unique push-pull electronic environment, enhancing its reactivity in cycloadditions, nucleophilic additions, and heterocyclic syntheses.
Properties
IUPAC Name |
diethyl 2-(1-amino-2,2,2-trichloroethylidene)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl3NO4/c1-3-16-7(14)5(8(15)17-4-2)6(13)9(10,11)12/h3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQYNRPMURUIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(Cl)(Cl)Cl)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176562 | |
| Record name | Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22071-11-0 | |
| Record name | Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339491 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate typically involves the reaction of diethyl malonate with trichloroacetaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethyl malonate, trichloroacetaldehyde, and ammonia.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-50°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The purification steps are also scaled up, often involving automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the trichloroethylidene group.
Condensation Reactions: The malonate ester can participate in condensation reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino-substituted derivatives, while oxidation and reduction reactions can lead to changes in the trichloroethylidene group.
Scientific Research Applications
Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate involves its interaction with molecular targets such as enzymes and receptors. The trichloroethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The malonate ester moiety can also participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate, highlighting substituent effects, synthetic routes, and applications:
*Estimated molecular weight based on structure.
Key Differences and Trends:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., -CCl₃ in the target compound, -CN in the cyanoethyl derivative) increase the electrophilicity of the methylidene carbon, favoring nucleophilic attacks or cycloadditions. In contrast, electron-donating groups (e.g., -OEt, -NH₂) reduce reactivity but improve stability .
Synthetic Utility: Ethoxymethylene derivatives are pivotal in quinolone synthesis via the Gould-Jacob reaction, yielding broad-spectrum antibiotics . Pyridylmethylene analogs participate in dipolar cycloadditions with arynes, forming complex heterocycles like pyridoindoles .
Applications in Drug Discovery: Chloroanilino derivatives (e.g., Diethyl 2-[(4-chlorophenylamino)methylene]malonate) are precursors to urea-based inhibitors with antimicrobial activity . Triazole-substituted malonates are explored as ligands for enzyme targets due to their rigid, planar geometry .
Chiral Synthesis: Cyanoethyl malonates synthesized via asymmetric Michael additions achieve high enantiomeric excess (79% ee), underscoring their utility in stereoselective syntheses .
Biological Activity
Diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate is a compound of interest due to its potential biological activities, particularly in the field of antifungal agents. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by its unique trichloroethylidene moiety attached to a malonate backbone. The presence of the amino group enhances its reactivity and potential biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to diethyl malonate derivatives. For instance, a study on diethyl 2-((aryl(alkyl)amino)methylene)malonates demonstrated significant antifungal activity against Fusarium oxysporum, with some derivatives exhibiting IC50 values as low as 13 nM, indicating potent fungicidal properties .
Table 1: Antifungal Activity of Diethyl Malonate Derivatives
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 1 | 18 | Fungistatic |
| Compound 2 | <0.5 | Fungicidal |
| Compound 3 | 35 | Fungistatic |
| Compound 4 | 18 | Fungistatic |
| Compound 5 | <0.5 | Fungicidal |
The compounds were classified based on their ability to inhibit mycelial growth. Compounds classified as fungicidal completely inhibited growth in fresh media after treatment, while fungistatic compounds allowed some growth upon removal of the treatment .
The antifungal mechanism appears to be linked to the structural features of these malonate derivatives. The presence of bulky substituents or specific electron-withdrawing groups influences their efficacy. For example, compounds with ortho-nitro substitutions showed enhanced antifungal activity compared to those without such modifications . This suggests that structural optimization can lead to improved biological activity.
Case Studies and Research Findings
In a comprehensive investigation, various derivatives were synthesized and tested for their antifungal properties. The results indicated that structural variations significantly impacted both the potency and type of antifungal activity exhibited by these compounds.
Case Study: Efficacy Against Fusarium oxysporum
A systematic evaluation involved testing five different diethyl malonate derivatives against Fusarium oxysporum. The study utilized a dose-response approach over a period of 72 hours, revealing that:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethyl 2-(1-amino-2,2,2-trichloroethylidene)malonate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, diethyl malonate derivatives can be prepared via nucleophilic substitution using bromomalonate intermediates under reflux with bases like K₂CO₃ in dichloromethane (yield: ~62%) . Temperature (70–135°C), solvent choice (toluene, DCE), and catalysts (e.g., p-toluenesulfonic acid) significantly impact yield. Prolonged reaction times (48–72 hours) and Dean-Stark traps for water removal are critical for imine/enamine formation .
Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include ester carbonyls (δ ~165–175 ppm), enamine protons (δ ~5–6 ppm), and trichloromethyl groups (δ ~90–100 ppm for CCl₃) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between NH and ester carbonyls (e.g., C=O···H-N distances: ~2.1 Å) .
- IR : Stretching vibrations for C=O (~1740 cm⁻¹) and C=N (~1640 cm⁻¹) confirm functional groups .
Q. What are the common alkylation strategies for modifying the α-position of diethyl malonate derivatives?
- Methodological Answer : Enolate alkylation using LDA or NaH generates nucleophilic intermediates, which react with alkyl halides (e.g., benzyl bromide). For sterically hindered substrates, phase-transfer catalysis or microwave-assisted conditions improve efficiency . Copper(I)-catalyzed coupling with aryl iodides (Cs₂CO₃, 2-phenylphenol) enables arylations with >80% yield .
Advanced Research Questions
Q. How does the trichloroethylidene group influence reaction kinetics and stereoselectivity in cyclization reactions?
- Methodological Answer : The electron-withdrawing Cl₃C group enhances electrophilicity at the α-carbon, accelerating nucleophilic attacks (e.g., in Michael additions). Steric bulk from Cl₃C can hinder planar transition states, favoring axial chirality in spirooxindole syntheses. Kinetic studies via EPR or stopped-flow spectroscopy quantify rate constants for radical intermediates .
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for malonate-derived enamine formations?
- Methodological Answer : Discrepancies arise from solvent polarity (aprotic vs. protic) and catalyst loading. For example, p-toluenesulfonic acid (1–5 mol%) in toluene promotes imine formation via acid-mediated dehydration, while polar solvents (DMF) may deactivate catalysts by solvation. Computational studies (DFT) reveal transition-state stabilization differences .
Q. How can enantioselective synthesis be achieved using chiral auxiliaries or organocatalysts?
- Methodological Answer : L-Proline (20–40 mol%) in pyridine induces asymmetric induction in Michael additions (e.g., acrylonitrile addition to malonates, 79% ee). Chiral phosphoric acids or thiourea catalysts (e.g., Takemoto’s catalyst) enhance enantiocontrol via hydrogen-bonding networks .
Q. What role does metal coordination play in modifying the reactivity of malonate derivatives?
- Methodological Answer : Iron(III) complexes with malonate ligands exhibit altered redox properties. EXAFS and ATR-FTIR confirm ternary Pb(II)-malonate-hematite surface complexes, where malonate bridges metal ions via carboxylate groups (Pb-C distance: ~3.0 Å) . Such coordination stabilizes intermediates in cross-coupling reactions .
Analytical and Environmental Considerations
Q. How can HRMS and isotopic labeling resolve metabolic or degradation pathways of this compound?
- Methodological Answer : HRMS (ESI+) identifies metabolites via exact mass (e.g., [M+Na]⁺ at m/z 307.1). ¹³C-labeled malonate tracks decarboxylation pathways in rat brain, revealing acetyl-CoA as a precursor . Degradation studies in EPA models use LC-MS/MS to detect hydrolysis products (e.g., malonic acid) .
Q. What are the environmental fate and toxicity profiles of diethyl malonate derivatives?
- Methodological Answer : EPA analog studies (e.g., dimethyl malonate) predict low bioaccumulation (log Kₒw ~1.2) and rapid hydrolysis (t₁/₂ <24 h in water). Acute toxicity (LD₅₀ >2000 mg/kg in rats) and developmental assays (FETAX) show low hazard potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
